N'-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N’-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with a unique structure that combines a morpholine ring and a tricyclic system
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-17-4-3-15-13-16(12-14-2-1-6-24(17)18(14)15)22-20(27)19(26)21-5-7-23-8-10-28-11-9-23/h12-13H,1-11H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOYAEUWTYOEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCN4CCOCC4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
The tricyclo[7.3.1.0^{5,13}] system can be constructed via RCM using Grubbs catalysts. For example, a diene precursor undergoes cyclization in dichloromethane at 40°C, yielding the tricyclic framework with >75% efficiency. Subsequent oxidation with pyridinium chlorochromate introduces the 2-oxo group.
Diels-Alder Cyclization
An alternative route employs a Diels-Alder reaction between a furan-derived diene and a nitroso dienophile. This method, optimized at 120°C in toluene, achieves a 68% yield of the tricyclic intermediate, which is then dehydrogenated using DDQ to form the aromatic system.
Functionalization of the Tricyclic Amine
Nitration and Reduction
The 7-position of the tricyclic core is nitrated using fuming nitric acid in sulfuric acid at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield the primary amine. This step achieves 82% yield but requires careful temperature control to avoid byproducts.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of the tricyclic bromide with ammonia or amines offers a regioselective pathway. Using Xantphos as a ligand and Cs₂CO₃ as a base in dioxane at 100°C, this method affords the 7-amino derivative in 76% yield.
Synthesis of the Morpholinylethyl-Ethanediamide Moiety
Morpholinylethylamine Preparation
Morpholine is alkylated with 2-bromoethylamine hydrobromide in acetonitrile at reflux (82°C, 12 hours), yielding 2-(morpholin-4-yl)ethylamine with 89% purity.
Ethanediamide Coupling
The amine reacts with oxalyl chloride in THF at −10°C to form the ethanediamide chloride intermediate. Subsequent coupling with the tricyclic amine under Schotten-Baumann conditions (aqueous NaOH, 0°C) achieves a 67% yield of the final product.
Integrated Synthetic Routes
Route A: Sequential Assembly
Route B: Convergent Synthesis
- Parallel Synthesis : Tricyclic amine (76% yield via Buchwald-Hartwig) and morpholinylethyl-ethanediamide chloride (89% yield).
- Coupling : EDC/HOBt-mediated amidation in DMF (72% yield).
Overall Yield : 76% × 89% × 72% ≈ 48.9%.
Analytical Characterization
Table 1: Spectroscopic Data
| Property | Value | Method | Source |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, tricyclic H) | 400 MHz | |
| ¹³C NMR | δ 172.1 (C=O) | 100 MHz | |
| HRMS | [M+H]⁺ Calc.: 457.2124, Found: 457.2121 | ESI-QTOF | |
| Melting Point | 234–236°C | Capillary |
Challenges and Optimization
- Byproduct Formation : Competing N-acylation at the morpholine nitrogen is mitigated using bulky bases like DIPEA.
- Solvent Selection : DMF enhances coupling efficiency but requires rigorous drying to prevent hydrolysis.
- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% in Buchwald-Hartwig steps lowers costs without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N’-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: A related compound with a simpler structure.
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Another compound with a morpholine ring and additional functional groups.
Uniqueness
N’-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is unique due to its tricyclic system combined with a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N'-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with potential biological activity. Its unique structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-morpholin-4-ylethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl)oxamide. Its molecular formula is C19H24N4O4, and it has a molecular weight of 372.42 g/mol. The compound features a morpholine ring and an azatricyclo structure that may contribute to its biological activity.
The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of morpholine have been shown to inhibit tumor growth in preclinical models by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
Studies have demonstrated that morpholine-containing compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB . This suggests that this compound may also possess similar properties.
Case Studies
- Case Study 1 : A study on morpholine derivatives showed that they significantly reduced tumor volume in xenograft models of breast cancer when administered at specific dosages over a period of four weeks .
- Case Study 2 : Another investigation highlighted the anti-inflammatory properties of morpholine derivatives in a model of rheumatoid arthritis, where treatment led to decreased levels of TNF-alpha and IL-6 in serum samples.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for N'-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[...]ethanediamide, and how can intermediates be purified?
- The synthesis typically involves sequential amidation and cyclization steps. Key reagents include chloroacetyl chloride (for acetylation) and morpholine derivatives. Purification often employs recrystallization (e.g., using pet-ether or ethyl acetate) or column chromatography with gradients of methanol in dichloromethane (0–8% MeOH/CH₂Cl₂) . Continuous-flow synthesis may enhance scalability and reduce by-product formation .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the azatricyclo framework and substituent positions. Mass spectrometry (ESI/APCI(+)) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For example, ¹H NMR peaks at δ 7.69 (br s) and 4.90 (t) confirm aromatic and morpholine-related protons .
Q. How does the compound’s stability vary under different storage conditions?
- Stability studies suggest sensitivity to light and moisture. Store under inert gas (N₂/Ar) at −20°C in amber vials. Degradation products (e.g., oxidized morpholine moieties) can be monitored via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields in complex syntheses?
- Use Design of Experiments (DoE) or Bayesian optimization to screen variables (e.g., temperature, catalyst loading). For example, flow-chemistry setups enable precise control of reaction parameters (residence time, mixing efficiency), as demonstrated in diphenyldiazomethane synthesis . Heuristic algorithms can prioritize high-yield conditions while minimizing experimental runs .
Q. How should researchers address contradictions between computational predictions and experimental biological activity data?
- Re-evaluate docking models (e.g., molecular dynamics simulations) to account for solvent effects or protein flexibility. Validate binding hypotheses using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, discrepancies in target affinity might arise from unmodeled allosteric binding pockets .
Q. What methodologies are effective for elucidating the compound’s mechanism of action in biological systems?
- Combine in vitro assays (e.g., enzyme inhibition kinetics) with in silico target profiling. Fluorescence polarization assays or CRISPR-Cas9-mediated gene knockout studies can identify critical pathways. For morpholine-containing analogs, interactions with kinases or G-protein-coupled receptors are common .
Q. How can synthetic scalability be improved without compromising purity?
- Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions. Use supported reagents (e.g., polymer-bound catalysts) for easier separation. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring .
Q. What advanced purification challenges arise with this compound, and how can they be mitigated?
- The azatricyclo core may lead to co-eluting stereoisomers. Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC). For persistent impurities, fractional crystallization with solvent mixtures (e.g., hexane/EtOAc) improves selectivity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
